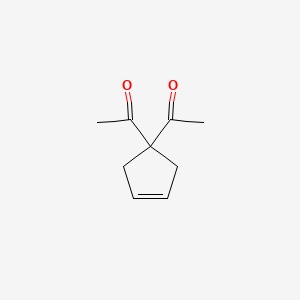
1,1'-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one) is an organic compound characterized by a cyclopentene ring with two ethanone groups attached at the 1,1’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one) can be achieved through several methods. One common approach involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . The structures of the isolated compounds are typically confirmed using 1H and 13C NMR spectroscopy and GC-MS .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1’-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may be used in the development of biologically active compounds.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action for 1,1’-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one) involves its interaction with various molecular targets and pathways. The specific pathways depend on the context in which the compound is used. For example, in oxidation reactions, it may act as a substrate for oxidizing agents, leading to the formation of new functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: This compound has a similar cyclopentene ring structure but with ester groups instead of ethanone groups.
Ethyl cyclopent-3-ene-1-carboxylate: Another related compound with a single carboxylate group attached to the cyclopentene ring.
Uniqueness
1,1’-(Cyclopent-3-ene-1,1-diyl)di(ethan-1-one) is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
58920-76-6 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-(1-acetylcyclopent-3-en-1-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(8(2)11)5-3-4-6-9/h3-4H,5-6H2,1-2H3 |
Clave InChI |
BRGFDPDNNLVHKD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CC=CC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















